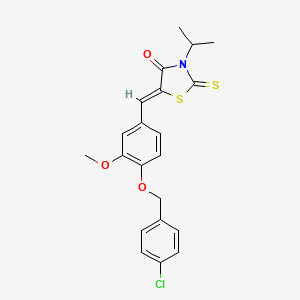

(Z)-5-(4-((4-chlorobenzyl)oxy)-3-methoxybenzylidene)-3-isopropyl-2-thioxothiazolidin-4-one

CAS No.: 537688-69-0

Cat. No.: VC7729748

Molecular Formula: C21H20ClNO3S2

Molecular Weight: 433.97

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 537688-69-0 |

|---|---|

| Molecular Formula | C21H20ClNO3S2 |

| Molecular Weight | 433.97 |

| IUPAC Name | (5Z)-5-[[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one |

| Standard InChI | InChI=1S/C21H20ClNO3S2/c1-13(2)23-20(24)19(28-21(23)27)11-15-6-9-17(18(10-15)25-3)26-12-14-4-7-16(22)8-5-14/h4-11,13H,12H2,1-3H3/b19-11- |

| Standard InChI Key | IOWDHUHXQVGXSR-ODLFYWEKSA-N |

| SMILES | CC(C)N1C(=O)C(=CC2=CC(=C(C=C2)OCC3=CC=C(C=C3)Cl)OC)SC1=S |

Introduction

Synthesis and Reactivity

The compound is synthesized via Knoevenagel condensation between a substituted benzaldehyde precursor and a 3-isopropyl-2-thioxothiazolidin-4-one derivative. Key steps include:

-

Aldehyde preparation: 4-((4-Chlorobenzyl)oxy)-3-methoxybenzaldehyde is synthesized by alkylation of 3-methoxy-4-hydroxybenzaldehyde with 4-chlorobenzyl bromide.

-

Condensation: Reaction with 3-isopropyl-2-thioxothiazolidin-4-one under basic conditions (e.g., piperidine) to form the benzylidene-thiazolidinone scaffold.

Reactivity Profile:

-

Thioxo group: Susceptible to oxidation, forming sulfoxide/sulfone derivatives.

-

Benzylidene double bond: May undergo reduction or Michael addition reactions.

Table 2: Biological Activity of Analogous Thiazolidinones

This compound’s 4-chlorobenzyloxy group enhances lipophilicity, potentially improving membrane permeability and target engagement.

Analytical Characterization

Key spectroscopic features include:

Table 3: Spectroscopic Data (Predicted)

| Technique | Key Signals |

|---|---|

| IR | ν(C=O) ~1700 cm⁻¹, ν(C=S) ~1250 cm⁻¹, ν(C-O-C) ~1100 cm⁻¹ |

| ¹H NMR | δ 7.2–7.4 (aromatic H), δ 5.1 (OCH₂Ph), δ 3.8 (OCH₃), δ 1.2–1.4 (isopropyl) |

| ¹³C NMR | δ 190 (C=O), δ 170 (C=S), δ 55–60 (OCH₃, OCH₂Ph) |

Research Gaps and Future Directions

-

Target identification: Molecular docking studies are needed to predict binding affinities for COX-II or kinases.

-

In vitro screening: Evaluation against cancer cell lines (e.g., MCF-7, HeLa) and inflammatory markers (e.g., TNF-α, IL-6).

-

SAR optimization: Modifying the isopropyl or methoxy groups to enhance potency .

This compound exemplifies the versatility of thiazolidinones in drug discovery, though further empirical validation is required to unlock its full therapeutic potential .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume